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Cat. No.: B1674462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

administration of Lanicemine (AZD6765) in pharmacological magnetic resonance imaging

(phMRI) studies. Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor

antagonist that has been investigated for its potential rapid-acting antidepressant effects with a

more favorable side-effect profile compared to ketamine.[1][2] This document outlines its

mechanism of action, summarizes quantitative data from key studies, and provides detailed

experimental protocols to guide future research.

Mechanism of Action
Lanicemine acts as a non-competitive antagonist at the NMDA receptor, a key component of

the glutamatergic system involved in synaptic plasticity and neurotransmission.[1] Unlike

ketamine, Lanicemine is characterized as a "low-trapping" channel blocker, which means it

has a faster off-rate and is less likely to become trapped within the ion channel.[3] This property

is thought to contribute to its reduced psychotomimetic side effects while still engaging the

NMDA receptor target.[2][4] The interaction of Lanicemine with the NMDA receptor leads to

downstream effects on neuronal activity, which can be non-invasively measured using phMRI

techniques such as blood-oxygen-level-dependent (BOLD) imaging.
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Lanicemine's mechanism of action at the NMDA receptor.

Quantitative Data Summary
The following tables summarize quantitative findings from phMRI and related studies

investigating the effects of Lanicemine.

Table 1: Effects of Lanicemine on Prefrontal Cortex Global Brain Connectivity (GBCr) in Major

Depressive Disorder (MDD)

Treatment
Group

Time Point
Mean Change
in PFC GBCr
(vs. Placebo)

p-value Reference

Lanicemine

(100mg)
During Infusion

No significant

effect
0.45 [5][6]

Lanicemine

(100mg)

24-h Post-

treatment

No significant

effect
0.23 [5][6]

Ketamine

(0.5mg/kg)
During Infusion

Significant

increase
0.01 [5][6]

Ketamine

(0.5mg/kg)

24-h Post-

treatment

Significant

increase
0.02 [5][6]
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An exploratory analysis within the Lanicemine group showed a significant increase in PFC

GBCr at 24-hours post-treatment (p = 0.01) compared to baseline, but not during infusion (p =

0.34).[5]

Table 2: Correlation of BOLD Signal Changes with Antidepressant Response

Drug Brain Region

Correlation
with
Depression
Improvement

Finding Reference

Lanicemine &

Ketamine

Anterior

Cingulate Cortex

(ACC)

Positive

BOLD activation

in the ACC

predicted

improvement in

mood 24 hours

later.

[5]

Lanicemine &

Ketamine

Subgenual

Anterior

Cingulate Cortex

(sgACC)

Positive

BOLD responses

in the sgACC

correlated

significantly with

improvement in

depressive

symptoms.

[7]

Lanicemine
Prefrontal Cortex

(PFC)
Positive

Change in PFC

GBCr positively

predicted

depression

improvement (r =

0.55, p = 0.01).

[5][6]

Table 3: Effects of Lanicemine on BOLD Signal in Specific Brain Regions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154502/
https://www.researchgate.net/figure/a-Shared-effects-of-lanicemine-and-ketamine-on-BOLD-signal-relative-to-saline-infusion_fig1_301760574
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154502/
https://pubmed.ncbi.nlm.nih.gov/30263977/
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Brain Region
Lanicemine Effect
(vs. Saline)

Ketamine Effect
(vs. Saline)

Reference

Thalamus Abrupt increase Abrupt increase [8]

Caudate
Similar pattern of

response to Ketamine

Similar pattern of

response to

Lanicemine

[7]

Experimental Protocols
This section provides a detailed protocol for a typical phMRI study involving Lanicemine
administration, synthesized from published research.

Participant Recruitment and Screening
Inclusion Criteria:

Diagnosis of the disorder under investigation (e.g., Major Depressive Disorder, PTSD).[3]

[6]

Specific symptom severity scores on relevant scales (e.g., Montgomery-Åsberg

Depression Rating Scale (MADRS)).[4]

Age and BMI within a specified range.[4]

Ability to provide informed consent.

Exclusion Criteria:

Contraindications for MRI scanning (e.g., metallic implants).

Current use of psychotropic medications (unless part of the study design, requiring a

washout period).

History of substance use disorder.

Significant unstable medical conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/318883130_A_Non-competitive_NMDA_Antagonist_AZD6765_Compared_with_Ketamine_and_Placebo_on_Pharmaco-MRI_and_Cognitive_Mechanistic_Biomarkers_in_Untreated_Major_Depressive_Disorder_a_Randomized_Double-blind_Contr
https://www.researchgate.net/figure/a-Shared-effects-of-lanicemine-and-ketamine-on-BOLD-signal-relative-to-saline-infusion_fig1_301760574
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560553/
https://pubmed.ncbi.nlm.nih.gov/30263977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design
A randomized, double-blind, placebo-controlled design is recommended.[3][6] Participants are

randomly assigned to one of the following groups:

Lanicemine Group: Receives intravenous (IV) Lanicemine.

Placebo Group: Receives a matching placebo (e.g., 0.9% saline).[3]

(Optional) Active Comparator Group: Receives another NMDA receptor antagonist like

ketamine for comparative analysis.[6]
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Workflow for a typical Lanicemine phMRI study.
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Lanicemine Administration Protocol
Dosage and Preparation:

A fixed dose of 100 mg of Lanicemine is commonly used.[3][6]

The drug is diluted in a suitable volume of 0.9% saline (e.g., 100 mL).[3]

Infusion Procedure:

Administer the Lanicemine solution via an MRI-compatible infusion pump.

The infusion is typically delivered intravenously over a period of 60 minutes.[3][4]

The infusion rate is maintained at a constant speed (e.g., 1.67 mL/min for a 100 mL

volume over 60 minutes).[3]

phMRI Acquisition
Scanner: A 3-Tesla MRI scanner is typically used.

Scan Timing:

Baseline Scan: A resting-state fMRI scan is acquired before the start of the infusion.[6]

During-Infusion Scan: A continuous resting-state fMRI scan is acquired throughout the 60-

minute infusion period.[6]

Post-Infusion Scan: A follow-up resting-state fMRI scan is acquired at 24 hours post-

treatment.[6]

Imaging Parameters (Example):

Sequence: T2*-weighted gradient-echo echo-planar imaging (EPI).

Repetition Time (TR): 2000 ms.

Echo Time (TE): 30 ms.
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Flip Angle: 80°.

Voxel Size: 3x3x3 mm.

Anatomical Scan: A high-resolution T1-weighted structural image (e.g., MPRAGE) should

also be acquired for registration purposes.

Data Analysis
Preprocessing: Standard fMRI preprocessing steps should be applied, including motion

correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI

space), and spatial smoothing.

BOLD Signal Analysis:

Define regions of interest (ROIs) based on prior literature (e.g., sgACC, thalamus).[7][8]

Extract the mean BOLD time series from these ROIs.

Perform statistical comparisons of BOLD signal changes between the Lanicemine and

placebo groups during and after infusion.

Functional Connectivity Analysis:

Calculate global brain connectivity (GBCr) for specific regions, such as the prefrontal

cortex.[6]

Compare changes in GBCr between treatment groups at different time points.

Correlate changes in imaging metrics (BOLD signal, GBCr) with changes in clinical scores

to assess the predictive value of these biomarkers.[5]

Safety and Tolerability
Lanicemine is generally well-tolerated, with minimal psychotomimetic and dissociative side

effects compared to ketamine.[2][4] However, standard safety monitoring, including vital signs

and adverse event reporting, should be conducted throughout the study. No serious adverse

events have been specifically associated with Lanicemine in the reviewed phMRI studies.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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